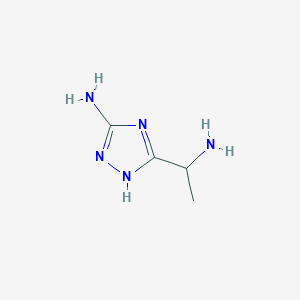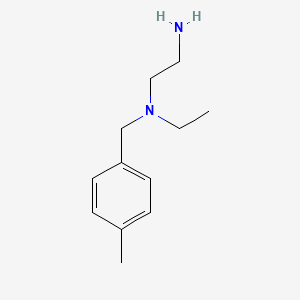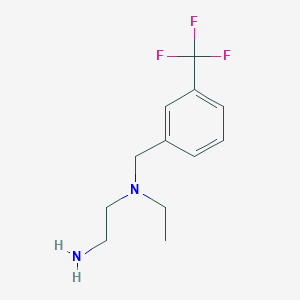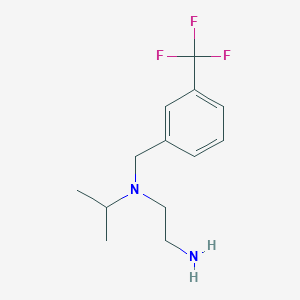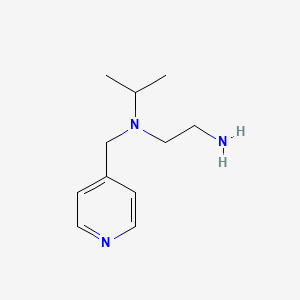
N*1*-Isopropyl-N*1*-pyridin-2-ylmethyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is a chemical compound with a complex structure that includes both pyridine and ethane-1,2-diamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine typically involves the reaction of pyridine-2-carbaldehyde with ethane-1,2-diamine in the presence of an isopropylating agent. The reaction conditions often include:
- Solvent: Ethanol or ethyl ether
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can yield amine derivatives.
- Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate
- Reducing Agents: Sodium borohydride, lithium aluminum hydride
- Substitution Reagents: Halogenating agents, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be utilized as catalysts in various organic reactions.
Biology and Medicine: In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its ability to form stable complexes with metal ions
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, dyes, and other materials. Its ability to form stable complexes makes it useful in processes such as metal extraction and purification.
Mechanism of Action
The mechanism by which N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine exerts its effects involves its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds::
- N,N-Dipicol-2-ylethylenediamine
- N,N-Bis(2-pyridylmethyl)ethylenediamine
- N1,N1-Bis(2-pyridinylmethyl)-1,2-ethanediamine
Uniqueness: N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds and can affect its reactivity and binding affinity in coordination chemistry.
Properties
IUPAC Name |
N'-propan-2-yl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10(2)14(8-6-12)9-11-5-3-4-7-13-11/h3-5,7,10H,6,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWJYAMTQAWWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate](/img/structure/B7866083.png)
![Methyl 3-amino-4-[(cyclohexylmethyl)amino]benzoate](/img/structure/B7866088.png)

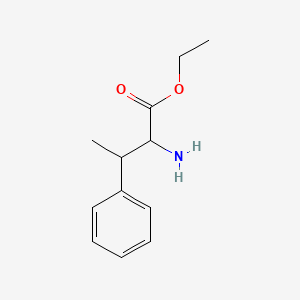
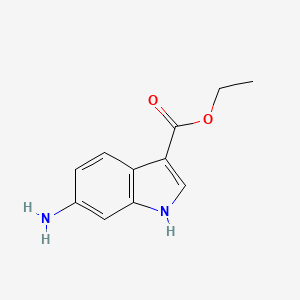
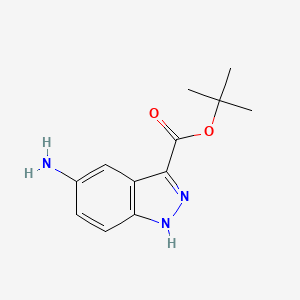
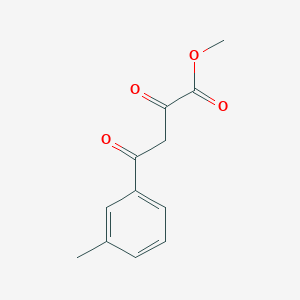
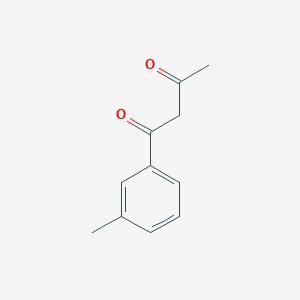
![1-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B7866126.png)
